1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
Overview
Description
1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinyl group, and a benzoimidazole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzoimidazole intermediate.
Attachment of the Fluorobenzyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-yl]methanol: This compound shares the fluorobenzyl and piperidinyl groups but lacks the benzoimidazole core, resulting in different chemical and biological properties.
1-(4-Fluorobenzyl)piperidin-4-yl]methylamine: Similar to the previous compound, this one also lacks the benzoimidazole core and has different reactivity and applications.
Imidazo[1,5-a]pyridine derivatives: These compounds have a similar aromatic heterocyclic structure but differ in their specific functional groups and applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-piperidin-4-ylbenzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3.ClH/c20-16-7-5-14(6-8-16)13-23-18-4-2-1-3-17(18)22-19(23)15-9-11-21-12-10-15;/h1-8,15,21H,9-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRJWSLOJNDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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